molecular formula C7H12N4O2 B2412224 N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine CAS No. 1429419-36-2

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B2412224
CAS No.: 1429419-36-2
M. Wt: 184.199
InChI Key: JIJWRGWNNPEBAQ-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine: is a chemical compound with the molecular formula C7H11N3O2 It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a nitro group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Alkylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Isopropylation: The isopropyl group is introduced through isopropylation reactions, using isopropyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, alkylation, and isopropylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction reactions to form amino derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methyl and isopropyl groups can participate in substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, bases like potassium carbonate.

Major Products:

    Reduction: Formation of N-methyl-4-amino-1-(propan-2-yl)-1H-pyrazol-3-amine.

    Substitution: Formation of various substituted pyrazoles depending on the substituents introduced.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors, modulating their activity. The methyl and isopropyl groups can influence the compound’s lipophilicity and binding affinity to its targets.

Comparison with Similar Compounds

    N-methyl-4-nitro-1H-pyrazol-3-amine: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.

Uniqueness: N-methyl-4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both methyl and isopropyl groups, which can enhance its chemical stability, solubility, and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-methyl-4-nitro-1-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-5(2)10-4-6(11(12)13)7(8-3)9-10/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJWRGWNNPEBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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